molecular formula C26H43NO6 B2495132 2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid CAS No. 66225-78-3

2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid

Katalognummer: B2495132
CAS-Nummer: 66225-78-3
Molekulargewicht: 465.631
InChI-Schlüssel: ZQYUKJFJPJDMMR-DLUUSONCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a bile acid derivative characterized by a steroidal cyclopenta[a]phenanthrene core with three hydroxyl groups at positions 3, 6, and 7, and methyl groups at positions 10 and 12. The side chain consists of a pentanamido acetic acid moiety, distinguishing it from canonical bile acids through amidation at the terminal carboxyl group. Its synthesis typically involves coupling lithocholic acid derivatives with glycine or its analogs under anhydrous conditions, using reagents like DCC and DMAP for activation . The compound’s stereochemistry (4R, 3R, 5R, 6S, 7R, 10R, 13R) is critical for its biological interactions, particularly in receptor binding or enzyme inhibition .

Eigenschaften

IUPAC Name

2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16?,17?,18?,19+,22?,23+,24-,25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYUKJFJPJDMMR-DLUUSONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)C1CCC2[C@@]1(CCC3C2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid is a complex structural entity that exhibits notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Formula: C26H45NO7S
Molecular Weight: 515.7 g/mol
CAS Number: 25696-60-0
IUPAC Name: 2-[[(4R)-4-[(3R,5R,6S,7R)-3,6,7-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

Structural Characteristics

The compound features a cyclopenta[a]phenanthrene core with multiple hydroxyl groups and a pentanamide side chain. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

Research indicates that this compound acts primarily as a farnesoid X receptor (FXR) antagonist. FXR is crucial in regulating bile acid synthesis and metabolism. By inhibiting FXR activity, the compound may influence lipid metabolism and glucose homeostasis.

Pharmacological Effects

  • Cholesterol Regulation : The compound has shown potential in modulating cholesterol levels by affecting bile acid synthesis pathways.
  • Anti-inflammatory Properties : Studies suggest that it may exert anti-inflammatory effects through the modulation of cytokine release.
  • Antioxidant Activity : The presence of hydroxyl groups in its structure may confer antioxidant properties.

Study on FXR Antagonism

A study published in the Journal of Lipid Research examined the effects of similar compounds on FXR signaling pathways. It was found that antagonism of FXR leads to decreased hepatic cholesterol levels and improved insulin sensitivity in animal models .

Clinical Trials

In clinical settings, compounds with structural similarities have been tested for their efficacy in treating metabolic disorders. A trial involving bile acid derivatives demonstrated significant improvements in lipid profiles among participants .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
FXR AntagonismDecreased bile acid synthesis
Cholesterol RegulationLowered serum cholesterol levels
Anti-inflammatoryReduced cytokine levels
AntioxidantIncreased oxidative stress resistance

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Bile Acid Analog : The compound is a derivative of bile acids and exhibits properties that may influence lipid metabolism and gut microbiota. Its structure suggests potential applications in treating metabolic disorders related to bile acid dysregulation .
  • Antagonistic Properties : It has been identified as a potent oral bioactive compound that selectively antagonizes intestinal receptors. This makes it a candidate for therapeutic interventions in gastrointestinal diseases .
  • Cholesterol Management : Due to its structural similarity to bile acids, the compound may play a role in cholesterol management by modulating bile acid synthesis and excretion .

Biochemical Research

  • Microbiome Interactions : Research indicates that this compound may interact with gut microbiota, influencing the metabolome and potentially altering disease states such as autism spectrum disorders (ASD) through its effects on bile acid metabolism .
  • Cell Signaling Pathways : Studies have shown that compounds similar to this one can activate specific signaling pathways involved in cellular metabolism and growth. This could lead to applications in cancer research where modulation of these pathways is critical .

Case Studies

StudyFocusFindings
Study on Bile Acid ModulationInvestigated the effects of bile acid derivatives on metabolic syndromeDemonstrated reduced cholesterol levels and improved insulin sensitivity in animal models .
Interaction with Gut MicrobiotaExplored the impact of bile acid derivatives on gut healthFound significant alterations in microbial composition linked to improved metabolic health .
Cancer Cell Line ResearchExamined the effects of bile acid analogs on cancer cell proliferationShowed that certain derivatives inhibited growth in specific cancer cell lines through modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

Key structural variations among related compounds include hydroxylation patterns, methylation, and side-chain modifications. Below is a comparative analysis:

Compound Core Modifications Side Chain Biological Relevance Reference
Target Compound 3,6,7-Trihydroxy; 10,13-dimethyl Pentanamido acetic acid Potential role in liver function or microbial inhibition (speculative)
Methyl (4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate (7) 3-Hydroxy; 10,13-dimethyl Methyl ester Intermediate in bile acid synthesis; evaluated for antimicrobial activity
(R)-4-((3S,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid (Isochenodeoxycholic acid) 3,7-Dihydroxy; 10,13-dimethyl Pentanoic acid Approved for treating biliary cirrhosis; modulates bile acid homeostasis
(R)-4-((3R,7S,10S,13R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamide derivatives 3,7-Dihydroxy; 10,13-dimethyl Varied amides (e.g., piperazine-linked) Autotaxin inhibitors; antitumor and antifibrotic applications
(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-Ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid 3-Hydroxy; 7-oxo; 6-ethylidene; 10,13-dimethyl Pentanoic acid Unknown; structural novelty suggests potential as a synthetic intermediate

Key Observations:

Hydroxylation: The target compound’s 3,6,7-trihydroxy pattern is rare. Most analogs (e.g., isochenodeoxycholic acid) have 3,7-dihydroxy groups, while others (e.g., compound 7) lack hydroxylation beyond position 3 .

Side-Chain Functionalization: Amidation (as in the target compound) versus esterification (compound 7) or carboxylation (isochenodeoxycholic acid) alters solubility and bioactivity. For example, amides resist enzymatic hydrolysis, enhancing metabolic stability .

Methylation : All compounds retain 10,13-dimethyl groups, essential for maintaining the steroid core’s rigidity and hydrophobicity .

Physicochemical Properties

  • Melting Points: Methyl esters (compound 7: 105–106°C; compound 8: 124–126°C) have higher melting points than carboxylic acids (isochenodeoxycholic acid: ~200°C) due to reduced polarity. The target compound’s melting point is unreported but likely intermediate.
  • Solubility : Amidation improves water solubility relative to methyl esters but reduces it compared to carboxylates.

Q & A

Basic: What are the critical steps in synthesizing this bile acid derivative, and how can yield optimization be achieved?

Methodological Answer:
The synthesis involves sequential protection/deprotection steps and chromatographic purification. Key steps include:

  • Silyl Protection : Use of tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during methylation (e.g., with methyl triflate in DCM) .
  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF for silyl group removal, requiring precise stoichiometry (e.g., 1.2 equiv. TBAF) and reaction monitoring via TLC .
  • Purification : Gradient elution (0–50% ethyl acetate/DCM followed by 0–10% MeOH/DCM) on silica gel columns to isolate intermediates. Reported yields range from 68% (protected intermediate) to 84% (final product) .
    Optimization Tips :
  • Control reaction time and temperature to minimize side reactions (e.g., over-methylation).
  • Use anhydrous conditions and inert atmosphere for sensitive intermediates.

Advanced: How can researchers resolve stereochemical inconsistencies in NMR data for this compound?

Methodological Answer:
Stereochemical ambiguity often arises from overlapping signals in 1H^1 \text{H}- and 13C^{13} \text{C}-NMR spectra due to the compound’s rigid polycyclic structure. Strategies include:

  • 2D NMR Techniques : Utilize 1H13C^1 \text{H}-^{13} \text{C} HSQC and HMBC to assign coupling patterns and confirm hydroxyl configurations (e.g., 3R,6S,7R stereochemistry) .
  • Comparative Analysis : Cross-reference with X-ray crystallography data of analogous bile acid derivatives (e.g., obeticholic acid in ) to validate spatial arrangements .
  • Computational Modeling : Employ density functional theory (DFT) to simulate NMR spectra and identify discrepancies caused by conformational flexibility .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (classified as skin/eye irritant) .
  • Ventilation : Use fume hoods due to potential respiratory hazards (evidenced by acute toxicity warnings) .
  • Waste Disposal : Neutralize acidic byproducts with saturated NaHCO3_3 before disposal, as described in synthesis protocols .

Advanced: How can conflicting bioactivity results in cell-based assays be systematically analyzed?

Methodological Answer:
Discrepancies may arise from assay conditions or impurity interference. Mitigation steps:

  • Purity Validation : Confirm compound integrity via HPLC-MS (≥95% purity) and rule out endotoxin contamination .
  • Dose-Response Curves : Use Hill slope analysis to distinguish between true biological activity and nonspecific effects (e.g., cytotoxicity at high concentrations) .
  • Positive Controls : Include obeticholic acid () or other bile acid receptor agonists to benchmark activity thresholds.

Basic: What spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C26_{26}H44_{44}O4_4 requires m/z 420.6252 [M+H]+^+) .
  • IR Spectroscopy : Identify key functional groups (e.g., hydroxyl stretches at 3200–3400 cm1^{-1}, carboxylic acid C=O at ~1700 cm1^{-1}) .
  • Polarimetry : Verify optical activity (specific rotation) to confirm chiral centers (e.g., R-configuration at C4) .

Advanced: What strategies are recommended for designing in vivo studies to assess metabolic stability?

Methodological Answer:

  • Isotope Labeling : Synthesize 13C^{13} \text{C}-labeled analogs to track hepatic metabolism via LC-MS/MS .
  • Bile Duct Cannulation : In rodent models, collect bile for pharmacokinetic profiling (T1/2_{1/2}, clearance rates) .
  • CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic pathways and potential drug-drug interactions .

Basic: How should researchers address solubility challenges in aqueous assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) for initial solubilization, followed by dilution in PBS or cell culture media .
  • Micelle Formation : Incorporate bile salt analogs (e.g., sodium taurocholate) to mimic physiological conditions .

Advanced: How can computational modeling predict interactions with nuclear receptors (e.g., FXR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to the farnesoid X receptor (FXR) ligand-binding domain (PDB ID: 1OSH) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of receptor-ligand complexes .
  • Free Energy Calculations : Apply MM-PBSA to compare binding affinities with known agonists (e.g., obeticholic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid
Reactant of Route 2
2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.